Buthionine sulfoximine

Description

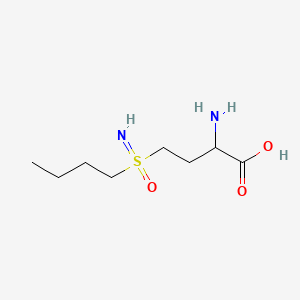

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(butylsulfonimidoyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQFBVYMGADDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=N)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044434 | |

| Record name | Buthionine sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Buthionine sulfoximine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5072-26-4 | |

| Record name | Buthionine sulfoximine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5072-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buthionine sulfoximine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005072264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buthionine sulfoximine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12870 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5072-26-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Buthionine sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-S-(3-Amino-3-carboxypropyl)-sec-butylsulfoximine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTHIONINE SULFOXIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW4108Q0BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Buthionine Sulfoximine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Buthionine sulfoximine (B86345) (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in the biosynthesis of glutathione (B108866) (GSH). By depleting intracellular GSH levels, BSO sensitizes cells to oxidative stress and enhances the efficacy of various chemotherapeutic agents and radiation therapy. This guide provides a detailed examination of BSO's mechanism of action, supported by quantitative data, experimental protocols, and visualizations of the key molecular pathways.

Introduction to Glutathione and its Significance

Glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells.[1] It plays a critical role in cellular defense against oxidative damage by directly scavenging reactive oxygen species (ROS) and acting as a cofactor for antioxidant enzymes like glutathione peroxidase.[2] The ratio of its reduced form (GSH) to its oxidized form (glutathione disulfide, GSSG) is a key indicator of cellular redox status.[1] Elevated intracellular GSH levels have been associated with resistance to chemotherapy and radiation in cancer cells.[3][4][5]

Molecular Mechanism of BSO Action

BSO exerts its effect by specifically and irreversibly inhibiting γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL).[6][7] This enzyme catalyzes the first and rate-limiting step in GSH synthesis: the formation of γ-glutamylcysteine from glutamate and cysteine.

The inhibition mechanism involves the phosphorylation of BSO by MgATP, a process catalyzed by GCS itself.[6] The resulting buthionine sulfoximine phosphate (B84403) binds tightly to the enzyme, leading to its inactivation.[6] Kinetic studies have shown that the inhibition is progressive and apparently irreversible under non-denaturing conditions.[6]

Downstream Consequences of GSH Depletion

The inhibition of GCS by BSO leads to a significant reduction in intracellular GSH levels, triggering a cascade of cellular events:

-

Increased Oxidative Stress: Depletion of GSH compromises the cell's ability to neutralize ROS, leading to an accumulation of oxidative damage to lipids, proteins, and DNA.[8]

-

Induction of Apoptosis: The heightened oxidative stress can trigger programmed cell death (apoptosis).[8][9] Studies have shown that BSO-induced GSH depletion can lead to the activation of PKC-δ and caspase-3, key mediators of apoptosis.[9]

-

Sensitization to Cancer Therapies: Many chemotherapeutic agents, such as alkylating agents (e.g., melphalan) and platinum-based drugs (e.g., cisplatin), are detoxified through GSH conjugation.[3][7] By depleting GSH, BSO enhances the cytotoxicity of these drugs.[3][7][10] BSO has also been shown to increase the effectiveness of radiation therapy.[3]

Quantitative Data on BSO Activity

The following tables summarize key quantitative data regarding the efficacy of BSO in various cell lines.

Table 1: BSO-Induced Glutathione Depletion

| Cell Line | BSO Concentration | Treatment Duration | % GSH Depletion | Reference |

| MCF-7/ADRR (Human Breast Cancer) | 50 µM | 48 hours | 80-90% | [10] |

| ZAZ and M14 (Melanoma) | 50 µM | 48 hours | ~95% | [11] |

| SNU-1 (Human Stomach Cancer) | 1 mM | 2 days | 75.7% | [3] |

| SNU-1 (Human Stomach Cancer) | 2 mM | 2 days | 76.2% | [3] |

| OVCAR-3 (Human Ovarian Cancer) | 1 mM | 2 days | 74.1% | [3] |

| OVCAR-3 (Human Ovarian Cancer) | 2 mM | 2 days | 63.0% | [3] |

| Ht22 (Mouse Hippocampal) | 0.03 mM | 15 hours | ~65% | [2] |

| Ht22 (Mouse Hippocampal) | 10 mM | 15 hours | ~78% | [2] |

Table 2: Cytotoxicity of BSO (IC50 Values)

| Cell Line/Tumor Type | IC50 | Reference |

| Melanoma | 1.9 µM | [11] |

| Breast Tumor | 8.6 µM | [11] |

| Ovarian Tumor | 29 µM | [11] |

Experimental Protocols

Measurement of Total Glutathione

A common method for determining total glutathione (GSH + GSSG) levels is the DTNB-enzymatic recycling assay.[1][12]

Principle: This assay relies on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. To measure total glutathione, GSSG in the sample is reduced to GSH by glutathione reductase in the presence of NADPH. The continuous recycling of GSSG back to GSH results in a signal amplification proportional to the total glutathione concentration.[1]

Protocol Outline:

-

Sample Preparation:

-

Cultured Cells: Harvest cells, wash with ice-cold PBS, and lyse by sonication or freeze-thaw cycles in an appropriate assay buffer.[1] Deproteinate the lysate using an agent like 5% sulfosalicylic acid (SSA).[1]

-

Tissue Samples: Homogenize tissue in ice-cold assay buffer, followed by deproteination with SSA.[1]

-

-

Assay Procedure (96-well plate format):

-

Prepare GSH standards of known concentrations.

-

Add prepared sample supernatants and standards to the wells.

-

Add a reaction mixture containing DTNB, NADPH, and glutathione reductase.

-

Incubate and measure the absorbance at 412 nm at multiple time points (kinetic assay) or at a single endpoint.

-

-

Data Analysis:

-

Generate a standard curve using the GSH standards.

-

Determine the glutathione concentration in the samples by comparing their absorbance to the standard curve.

-

Cytotoxicity Assay (MTT Method)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxicity of a compound.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of BSO, the chemotherapeutic agent of interest, or a combination of both for a specified duration (e.g., 48-72 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution, typically at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the data to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Conclusion

This compound is a well-characterized and highly specific inhibitor of glutathione synthesis. Its ability to deplete intracellular GSH levels provides a powerful tool for studying the roles of glutathione in cellular physiology and for enhancing the efficacy of cancer therapies. The detailed mechanism of action and established experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals working in this area.

References

- 1. benchchem.com [benchchem.com]

- 2. The responses of Ht22 cells to oxidative stress induced by this compound (BSO) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, this compound, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of this compound on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. L-S,R-buthionine sulfoximine: historical development and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potentiation of doxorubicin cytotoxicity by this compound in multidrug-resistant human breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to Buthionine Sulfoximine (BSO): Mechanism, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buthionine sulfoximine (B86345) (BSO) is a synthetic amino acid derivative that serves as a potent and specific inhibitor of the enzyme γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL).[1][2] GCS is the rate-limiting enzyme in the biosynthesis of glutathione (B108866) (GSH), a tripeptide that plays a pivotal role in cellular antioxidant defense, detoxification of xenobiotics, and maintenance of redox homeostasis. By irreversibly inhibiting GCS, BSO effectively depletes intracellular GSH levels, thereby sensitizing cells to oxidative stress.[3] This property has made BSO an invaluable tool in cancer research, where it is primarily investigated as a chemosensitizing and radiosensitizing agent to overcome drug resistance in tumor cells.[4][5]

Mechanism of Action

The primary function of BSO is its irreversible inhibition of γ-glutamylcysteine synthetase. GCS catalyzes the first and rate-limiting step in glutathione synthesis, the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine. BSO, as a structural analog of glutamate, binds to the glutamate-binding site of the GCS enzyme. This binding is followed by phosphorylation of BSO by ATP, leading to the formation of a stable, phosphorylated intermediate that remains tightly bound to the enzyme, rendering it inactive.[1] This irreversible inhibition prevents the synthesis of new glutathione molecules, leading to a progressive depletion of the cellular GSH pool.

The depletion of glutathione has several significant downstream consequences for the cell:

-

Increased Oxidative Stress: With reduced levels of GSH, a major cellular antioxidant, cells become more susceptible to damage from reactive oxygen species (ROS). This can lead to lipid peroxidation, protein oxidation, and DNA damage.

-

Sensitization to Chemotherapy and Radiotherapy: Many cancer therapies, including alkylating agents, platinum-based drugs, and radiation, exert their cytotoxic effects at least in part by inducing oxidative stress. Elevated GSH levels in tumor cells can neutralize these effects, contributing to drug resistance. By depleting GSH, BSO can restore or enhance the sensitivity of cancer cells to these treatments.[4][5]

-

Induction of Apoptosis: The accumulation of ROS and the resulting cellular damage can trigger programmed cell death, or apoptosis. BSO-induced GSH depletion has been shown to initiate apoptosis through various signaling pathways.[4]

Signaling Pathways Affected by Buthionine Sulfoximine

The depletion of glutathione by BSO triggers a cascade of signaling events, primarily related to oxidative stress and apoptosis.

Glutathione Synthesis Pathway and BSO Inhibition

The fundamental pathway affected by BSO is the glutathione synthesis pathway. The following diagram illustrates the two-step enzymatic process of GSH synthesis and the point of inhibition by BSO.

Caption: Inhibition of γ-glutamylcysteine synthetase by BSO in the glutathione synthesis pathway.

BSO-Induced Apoptotic Signaling Pathway

The depletion of glutathione by BSO leads to an increase in reactive oxygen species (ROS), which in turn triggers a cascade of events leading to apoptosis. This involves the activation of stress-activated protein kinases, the release of cytochrome c from the mitochondria, and the activation of caspases. The Bcl-2 family of proteins plays a crucial regulatory role in this process.

Caption: Simplified overview of the BSO-induced apoptotic signaling cascade.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| Melanoma Specimens | Malignant Melanoma | 1.9 | Continuous | [1] |

| Breast Tumor Specimens | Breast Cancer | 8.6 | Continuous | [1] |

| Ovarian Tumor Specimens | Ovarian Cancer | 29 | Continuous | [1] |

| SGC7901 | Gastric Adenocarcinoma | 3430 (as 3.43 mg/ml) | Not specified | [2] |

| L-1210 | Murine Leukemia | 0.4 - 1.4 | Continuous | [3] |

| RPMI 8226 | Human Myeloma | 0.4 - 1.4 | Continuous | [3] |

| MCF-7 | Breast Cancer | 0.4 - 1.4 | Continuous | [3] |

| WiDr | Colon Carcinoma | 0.4 - 1.4 | Continuous | [3] |

Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents

| Chemotherapeutic Agent | Cancer Type/Cell Line | BSO Concentration | Effect | Reference |

| Cisplatin (B142131) | Biliary Tract Cancer (GBC-SD, RBE) | 50 µM | Significantly enhanced cisplatin-induced apoptosis and reduced cell viability. | [6] |

| Carboplatin | Stomach Cancer (SNU-1), Ovarian Cancer (OVCAR-3) | 1 mM, 2 mM | Markedly enhanced cytotoxicity of carboplatin. | [5] |

| Melphalan (B128) | Melanoma | Not specified | Enhanced melphalan cytotoxicity. | [7] |

| Doxorubicin (B1662922) | Multidrug-resistant fibrosarcoma (HT1080/DR4) | 300-600 mg/kg/day (in vivo) | Completely restored the response to doxorubicin. | [8] |

| Gemcitabine (B846) | Biliary Tract Cancer (GBC-SD, RBE) | 50 µM | Significantly enhanced the antiproliferative effect of gemcitabine. | [6] |

Note: The synergistic effects are often quantified using the Combination Index (CI), where CI < 1 indicates synergy. Specific CI values were not consistently available in the summarized literature.

Experimental Protocols

The following are representative protocols for the use of this compound in a research setting.

Experimental Workflow for BSO and Doxorubicin Co-treatment in MCF-7 Cells

Caption: A generalized experimental workflow for assessing the synergistic effects of BSO and doxorubicin.

Detailed Protocol for Co-treatment of MCF-7 Cells with BSO and Doxorubicin

1. Cell Culture and Seeding:

-

Culture MCF-7 human breast cancer cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in 96-well plates at a density of 1 x 10^5 cells/mL and allow them to adhere for 24 hours.[9]

2. BSO Pre-treatment:

-

After 24 hours, replace the medium with fresh medium containing a non-toxic concentration of BSO (e.g., 50 µM).[6]

-

Incubate the cells with BSO for 24 hours to allow for the depletion of intracellular glutathione.[6]

3. Doxorubicin Treatment:

-

Following the BSO pre-treatment, add doxorubicin at various concentrations (e.g., 0.05, 0.1, 0.2, 0.4, 0.8, 1.6, 3 µg/mL) to the wells.[9]

-

Incubate the cells for an additional 24 to 48 hours.

4. Assessment of Cell Viability (MTT Assay):

-

After the incubation period, remove the treatment medium.

-

Add 20 µL of 20 mM MTT solution (dissolved in PBS) to each well and incubate for 3 hours at 37°C.[9]

-

Carefully remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a dual wavelength of 550/650 nm using a microplate reader.[9]

5. Analysis of Apoptosis (Annexin V/PI Staining):

-

Harvest the treated cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

6. Western Blot Analysis:

-

Lyse the treated cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) and a loading control (e.g., β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

-

Analyze the band intensities to determine changes in protein expression.[10]

Conclusion

This compound is a critical research tool for investigating the role of glutathione in cellular physiology and disease. Its ability to specifically and irreversibly inhibit γ-glutamylcysteine synthetase makes it a potent modulator of cellular redox status. In the context of oncology, BSO's capacity to deplete glutathione in tumor cells and thereby sensitize them to conventional cancer therapies holds significant promise for overcoming drug resistance. The in-depth understanding of its mechanism of action and the downstream signaling pathways it affects is crucial for its effective application in both preclinical research and potential clinical settings. The provided data and protocols offer a comprehensive guide for researchers and drug development professionals seeking to utilize this compound in their studies.

References

- 1. Selective and synergistic activity of L-S,R-buthionine sulfoximine on malignant melanoma is accompanied by decreased expression of glutathione-S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Cytotoxic effects of glutathione synthesis inhibition by L-buthionine-(SR)-sulfoximine on human and murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, this compound, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of this compound on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Melanoma cytotoxicity of this compound (BSO) alone and in combination with 3,4-dihydroxybenzylamine and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d,l-buthionine-(S,R)-sulfoximine potentiates in vivo the therapeutic efficacy of doxorubicin against multidrug resistance protein-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Discovery and Scientific History of Buthionine Sulfoximine: A Technical Guide

Introduction

Buthionine sulfoximine (B86345) (BSO) is a potent and highly specific inhibitor of the enzyme γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the biosynthesis of glutathione (B108866) (GSH). This characteristic has established BSO as an invaluable tool in biochemistry and pharmacology for studying the roles of glutathione in cellular processes. Furthermore, its ability to deplete cellular GSH levels has led to its investigation as a potential adjuvant in cancer therapy, sensitizing tumor cells to chemotherapy and radiation. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to Buthionine sulfoximine, tailored for researchers, scientists, and drug development professionals.

The Genesis of a Specific Inhibitor: Discovery and Early Research

The discovery of this compound is credited to Dr. Alton Meister and his colleagues. Their work in the late 1970s on analogs of methionine sulfoximine, a known inhibitor of glutamine synthetase, led to the synthesis and characterization of BSO. A pivotal 1979 paper published in the Journal of Biological Chemistry detailed the potent and specific inhibitory action of BSO on γ-glutamylcysteine synthetase[1][2][3].

The researchers found that BSO was a significantly more effective inhibitor of γ-GCS than previously studied compounds like prothionine sulfoximine and methionine sulfoximine, with an approximately 20-fold and 100-fold greater efficacy, respectively[1][2]. A key finding was that BSO did not significantly inhibit glutamine synthetase, a crucial distinction that highlighted its specificity for the glutathione synthesis pathway and prevented the neurotoxic effects associated with glutamine synthetase inhibition[1][2]. These initial studies in mice demonstrated that administration of BSO led to a substantial decrease in glutathione levels, particularly in the kidney, to less than 20% of the control levels[1][2].

Mechanism of Action: Irreversible Inhibition of γ-Glutamylcysteine Synthetase

This compound functions as an irreversible inhibitor of γ-glutamylcysteine synthetase (GCL), the enzyme that catalyzes the first and rate-limiting step in the de novo synthesis of glutathione. The inhibition is a result of BSO acting as a transition-state analog. The enzyme phosphorylates BSO in the presence of ATP, and this phosphorylated intermediate binds tightly to the enzyme's active site, leading to its inactivation[4]. This targeted inhibition of GCL leads to a depletion of the intracellular pool of glutathione[4][5].

The glutathione biosynthesis pathway and the point of inhibition by BSO are illustrated in the following diagram:

Quantitative Data on BSO's Efficacy

The potency of this compound as an inhibitor of γ-GCS and its effect on cellular glutathione levels have been quantified in numerous studies. The following tables summarize key quantitative data from various experimental systems.

Table 1: Inhibitory Concentration (IC50) of this compound in Tumor Cells

| Cell Line/Tumor Type | IC50 (µM) | Reference |

| Melanoma | 1.9 | --INVALID-LINK-- |

| Breast Cancer | 8.6 | --INVALID-LINK-- |

| Ovarian Cancer | 29 | --INVALID-LINK-- |

Table 2: In Vivo Glutathione Depletion by this compound

| Animal Model | Tissue | BSO Dose | Time Point | % GSH Depletion | Reference |

| Mice | Kidney | Not Specified | Not Specified | >80% | [1][2] |

| Mice | Liver | 0.8 - 1.6 g/kg | 2-4 hours | ~65% | [6] |

| Mice | Ehrlich Ascites Tumor | 4 mmol/kg | Not Specified | Depleted to 0.3-0.4 µmol/g | [7] |

| Rabbits | Heart | Not Specified | Not Specified | Significant reduction | [8] |

| Rabbits | Brain | Not Specified | Not Specified | Significant reduction | [8] |

| Rabbits | Liver | Not Specified | Not Specified | Significant reduction | [8] |

Table 3: Cellular Glutathione Depletion in H9c2 Cardiomyocytes

| BSO Concentration | Time Point | % GSH Remaining | Reference |

| 10 mM | 0.5 hours | ~80% | [9] |

| 10 mM | 1 hour | ~57% | [9] |

| 10 mM | 4 hours | ~46% | [9] |

| 10 mM | 12 hours | ~43% | [9] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments central to the study of this compound.

Synthesis of this compound

The original synthesis of this compound was described by Griffith and Meister. While modern, milder methods now exist, the foundational approach involved the following key steps. A detailed, step-by-step modern synthesis protocol can be complex and proprietary; however, a generalized workflow based on published principles is outlined below.

Note: The historical synthesis methods often involved hazardous reagents and harsh conditions. Modern synthetic approaches prioritize safety and milder reaction conditions[10].

In Vitro Inhibition Assay of γ-Glutamylcysteine Synthetase

This protocol outlines a method to determine the inhibitory effect of BSO on γ-GCS activity.

-

Enzyme Preparation: Purify γ-GCS from a suitable source (e.g., rat kidney) or use a commercially available recombinant enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 8.2)

-

ATP

-

MgCl₂

-

L-glutamate

-

L-α-aminobutyrate (as a substrate, since BSO is an analog)

-

Phosphoenolpyruvate

-

Pyruvate kinase

-

Lactate dehydrogenase

-

NADH

-

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. A control with no inhibitor is essential.

-

Initiation and Measurement: Initiate the reaction by adding the enzyme. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction velocities for each BSO concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Measurement of Cellular Glutathione Levels

A common method to quantify the effect of BSO on cellular GSH levels is the DTNB-GSSG reductase recycling assay.

-

Cell Culture and BSO Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of BSO for specific time periods (e.g., 24, 48, 72 hours).

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., a buffer containing sulfosalicylic acid to precipitate proteins and stabilize GSH).

-

Assay:

-

Prepare a reaction mixture containing:

-

Phosphate buffer with EDTA

-

NADPH

-

DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))

-

Glutathione reductase

-

-

Add a known amount of the cell lysate to the reaction mixture.

-

Measure the change in absorbance at 412 nm over time. The rate of color development is proportional to the total glutathione concentration (GSH + GSSG).

-

-

Standard Curve: Generate a standard curve using known concentrations of GSH.

-

Quantification: Determine the glutathione concentration in the cell lysates by comparing their absorbance values to the standard curve. Express the results as nmol of GSH per mg of protein or per 10^6 cells.

A generalized workflow for assessing the impact of BSO is depicted below:

Conclusion

The discovery of this compound by Alton Meister and his team marked a significant milestone in the study of glutathione metabolism. Its high specificity and potency as an inhibitor of γ-glutamylcysteine synthetase have made it an indispensable research tool. The extensive body of research built upon this discovery has not only elucidated the multifaceted roles of glutathione in health and disease but has also paved the way for novel therapeutic strategies, particularly in the field of oncology. This technical guide provides a foundational understanding of BSO's history, mechanism, and the experimental approaches used to characterize its effects, serving as a valuable resource for scientists and researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Potent and specific inhibition of glutathione synthesis by this compound (S-n-butyl homocysteine sulfoximine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Griffith, O.W. and Meister, A. (1979) Potent and Specific Inhibition of Glutathione Synthesis by this compound (S-n-Butyl Homocysteine Sulfoximine). The Journal of Biological Chemistry, 254, 7558-7560. - References - Scientific Research Publishing [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of the glutamate-cysteine ligase catalytic subunit with this compound enhances the cytotoxic effect of doxorubicin and cyclophosphamide in Burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Depletion of tumour glutathione in vivo by buthionine sulphoximine: modulation by the rate of cellular proliferation and inhibition of cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutathione depletion by this compound induces oxidative damage to DNA in organs of rabbits in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Reduced and Total Glutathione Content in Extremophilic Microalga Galdieria phlegrea - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Effects of Glutathione Depletion by Buthionine Sulfoximine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (B108866) (GSH), a tripeptide thiol, is the most abundant non-protein antioxidant in mammalian cells, playing a pivotal role in maintaining cellular redox homeostasis, detoxification of xenobiotics, and regulation of cell signaling pathways.[1][2] Depletion of intracellular GSH can render cells vulnerable to oxidative stress and sensitize them to various therapeutic agents. Buthionine sulfoximine (B86345) (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH biosynthesis.[3][4] This technical guide provides a comprehensive overview of the core cellular effects of GSH depletion induced by BSO, focusing on the underlying mechanisms, downstream signaling cascades, and key experimental methodologies to assess these effects.

Mechanism of BSO-Induced Glutathione Depletion

BSO irreversibly inhibits γ-GCS, thereby blocking the first and rate-limiting step of de novo glutathione synthesis.[4] This leads to a time- and concentration-dependent decrease in intracellular GSH levels. The depletion of GSH disrupts the cellular redox balance, shifting it towards a more pro-oxidative state.

Core Cellular Consequences of BSO-Mediated Glutathione Depletion

The primary consequence of BSO-induced GSH depletion is an increase in cellular oxidative stress, which in turn triggers a cascade of downstream events, including the induction of apoptosis and modulation of various signaling pathways.

Increased Oxidative Stress

With diminished GSH levels, cells lose a primary defense mechanism against reactive oxygen species (ROS). This leads to an accumulation of ROS, such as superoxide (B77818) anions and hydrogen peroxide, resulting in oxidative damage to lipids, proteins, and DNA.[5][6]

Induction of Apoptosis

BSO-mediated GSH depletion is a potent inducer of apoptosis in a variety of cell types.[5][7] This programmed cell death is orchestrated through multiple interconnected pathways:

-

Mitochondrial (Intrinsic) Pathway: Increased ROS levels can lead to the loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[7][8] Cytochrome c then activates a caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute the apoptotic program.[5][9]

-

Death Receptor (Extrinsic) Pathway: In some cellular contexts, BSO treatment, often in combination with other agents, can upregulate the expression of death receptors such as DR5, leading to the activation of caspase-8 and subsequent apoptosis.[10]

-

PKC-δ Activation: BSO-induced GSH depletion can cause the activation and translocation of Protein Kinase C-delta (PKC-δ) to the cell membrane, which can further promote ROS generation and apoptosis.[5]

-

JNK Activation: The c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of stress responses, can be activated by the oxidative stress resulting from GSH depletion, contributing to the apoptotic response.[10][11]

Modulation of Nrf2 Signaling

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress induced by BSO, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes as a compensatory survival mechanism.[12][13][14]

Quantitative Data on BSO-Induced Cellular Effects

The following tables summarize quantitative data from various studies on the cellular effects of BSO treatment.

| Cell Line | BSO Concentration | Treatment Duration | % GSH Depletion | Reference |

| H9c2 | 10 mM | 0.5 h | ~20% | [5] |

| H9c2 | 10 mM | 1 h | ~43% | [5] |

| H9c2 | 10 mM | 4 h | ~54% | [5] |

| H9c2 | 10 mM | 12 h | ~57% | [5] |

| PW (B cell lymphoma) | Not Specified | 24 h | 95% (total GSH) | [7] |

| EMT6/SF | 50 µM | 12-14 h | >95% | [3] |

| SNU-1 | 2 mM | 2 h | 33.4% | [15] |

| SNU-1 | 0.02 mM | 2 days | 71.5% | [15] |

| SNU-1 | 1 mM | 2 days | 75.7% | [15] |

| OVCAR-3 | 1 mM | 2 days | 74.1% | [15] |

| EATC | 1 mM | 72 h | >90% | [16] |

| CHO | 0.1-2.0 mM | Not Specified | >90% | [17] |

| Table 1: Quantitative Data on BSO-Induced Glutathione Depletion |

| Cell Line | BSO Treatment | Outcome | Quantitative Measurement | Reference |

| H9c2 | 10 mM, 12 h | Apoptosis (Annexin V+) | 19.8% | [5] |

| H9c2 | 10 mM, 14 h | Apoptosis (Annexin V+) | 27.5% | [5] |

| H9c2 | 10 mM, 18 h | Apoptosis (Annexin V+) | 26.8% | [5] |

| H9c2 | 10 mM, 14 h | Necrosis (Annexin V-/PI+) | 20.3% | [5] |

| H9c2 | 10 mM, 18 h | Necrosis (Annexin V-/PI+) | 28.7% | [5] |

| H9c2 | 10 mM, 22 h | Necrosis (Annexin V-/PI+) | 34.7% | [5] |

| Ht22 | 10 mM, 15 h | Cell Viability (MTT) | ~80% of control | [18] |

| Table 2: Quantitative Data on BSO-Induced Cell Death and Viability |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the cellular effects of BSO-induced glutathione depletion.

Measurement of Intracellular Glutathione

Protocol: ThiolTracker™ Violet Staining for Live-Cell Imaging

This protocol describes the qualitative and semi-quantitative analysis of intracellular GSH in cultured cells using ThiolTracker™ Violet.[15]

-

Cell Culture: Plate cells on a suitable imaging dish and culture until they reach the desired confluency.

-

Probe Preparation: Prepare a working solution of ThiolTracker™ Violet in a live-cell imaging medium (e.g., phenol (B47542) red-free DMEM). A final concentration of 1-20 µM is a good starting point and should be optimized for the specific cell type.

-

Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with warm PBS. c. Add the ThiolTracker™ Violet working solution to the cells and incubate for 30 minutes at 37°C in the dark.

-

Washing: a. Remove the staining solution. b. Wash the cells twice with warm live-cell imaging medium.

-

Confocal Imaging: a. Immediately image the cells using a confocal microscope. b. Excite the stained cells with a 405 nm laser. c. Collect the emission signal between 500 nm and 550 nm.

Assessment of Oxidative Stress

Protocol: DCFH-DA Assay for Intracellular ROS Measurement

This protocol outlines the detection of total cellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[3][10]

-

Cell Preparation: Seed cells in a 24-well plate and allow them to adhere overnight.

-

BSO Treatment: Treat cells with the desired concentration of BSO for the specified duration. Include a positive control (e.g., H₂O₂) and an untreated control.

-

DCFH-DA Staining: a. Prepare a 10 mM DCFH-DA stock solution in DMSO. b. Dilute the stock solution in pre-warmed serum-free medium to a final working concentration of 10-25 µM. c. Remove the treatment medium and wash the cells once with PBS. d. Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Fluorescence Measurement: a. Add PBS to each well. b. Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.

Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a product of lipid peroxidation.[2][19]

-

Sample Preparation: Harvest and lyse cells treated with BSO and control cells.

-

Reaction Mixture: a. To 100 µL of sample or standard, add 100 µL of SDS solution. b. Add 4 mL of the Color Reagent (containing thiobarbituric acid).

-

Incubation: Cap the vials and boil for one hour.

-

Cooling and Centrifugation: Cool the vials on ice for 10 minutes and then centrifuge at 1,600 x g for 10 minutes at 4°C.

-

Measurement: Measure the absorbance of the supernatant at 532 nm.

-

Quantification: Calculate the concentration of MDA in the samples using a standard curve prepared with MDA standards.

Apoptosis Assays

Protocol: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[1][20][21]

-

Cell Preparation: Harvest both adherent and floating cells after BSO treatment.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: a. To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V. b. Gently vortex and incubate for 15 minutes at room temperature in the dark. c. Add 5 µL of Propidium Iodide (PI) solution.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol: Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[4][22][23]

-

Cell Lysate Preparation: a. Lyse BSO-treated and control cells in a chilled cell lysis buffer. b. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Assay Reaction: a. In a 96-well plate, add cell lysate to each well. b. Add reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA). c. Incubate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.

Protocol: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

This assay uses the fluorescent dye JC-1 to assess mitochondrial health.[5][7]

-

Cell Preparation: Plate cells in a 96-well black plate or on coverslips.

-

BSO Treatment: Treat cells with BSO as required.

-

JC-1 Staining: a. Prepare a 1-10 µM JC-1 working solution in pre-warmed cell culture medium. b. Remove the treatment medium and add the JC-1 working solution. c. Incubate for 15-30 minutes at 37°C.

-

Washing: Wash the cells with assay buffer.

-

Analysis:

-

Fluorescence Microscopy: Healthy cells will exhibit red fluorescent J-aggregates in the mitochondria, while apoptotic cells will show green fluorescent JC-1 monomers in the cytoplasm.

-

Flow Cytometry: Red fluorescence is detected in the FL2 channel and green fluorescence in the FL1 channel. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

-

Plate Reader: Measure red fluorescence (Ex/Em ~560/595 nm) and green fluorescence (Ex/Em ~485/535 nm).

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Conclusion

BSO-mediated depletion of glutathione is a powerful tool for studying the roles of GSH in cellular physiology and for sensitizing cancer cells to therapy. The resulting increase in oxidative stress triggers a complex network of signaling events that culminate in apoptosis. A thorough understanding of these cellular effects and the application of the detailed experimental protocols provided in this guide will enable researchers to effectively investigate the consequences of GSH depletion in their specific models of interest. This knowledge is critical for the development of novel therapeutic strategies that exploit the redox vulnerabilities of diseased cells.

References

- 1. scispace.com [scispace.com]

- 2. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]

- 3. benchchem.com [benchchem.com]

- 4. biogot.com [biogot.com]

- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [bio-protocol.org]

- 6. 5.7. DCFH2-DA Assay—The Measurement of Intracellular ROS [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. doc.abcam.com [doc.abcam.com]

- 9. Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arigobio.com [arigobio.com]

- 11. assaygenie.com [assaygenie.com]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. 4.9. Determination of Nrf2 Nuclear Translocation [bio-protocol.org]

- 15. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, this compound, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glutathione depletion by DL-buthionine-SR-sulfoximine (BSO) potentiates X-ray-induced chromosome lesions after liquid holding recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glutathione depletion, radiosensitization, and misonidazole potentiation in hypoxic Chinese hamster ovary cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The responses of Ht22 cells to oxidative stress induced by this compound (BSO) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. mpbio.com [mpbio.com]

The Role of Buthionine Sulfoximine in Oxidative Stress Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buthionine sulfoximine (B86345) (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the biosynthesis of glutathione (B108866) (GSH). By depleting intracellular GSH, a crucial antioxidant, BSO serves as a powerful tool to induce oxidative stress in experimental settings. This controlled induction of a pro-oxidant cellular environment has significant applications in biomedical research, particularly in oncology. This technical guide provides an in-depth overview of BSO's mechanism of action, its role in sensitizing cancer cells to various therapies, and detailed experimental protocols for its use. Quantitative data on its effects are summarized, and key cellular pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its application in oxidative stress research.

Introduction

Glutathione (γ-L-glutamyl-L-cysteinylglycine) is the most abundant non-protein thiol in mammalian cells and plays a central role in cellular defense against oxidative and electrophilic stress. It directly scavenges reactive oxygen species (ROS), acts as a cofactor for antioxidant enzymes like glutathione peroxidases (GPxs) and glutathione S-transferases (GSTs), and is involved in the detoxification of xenobiotics.[1] Elevated GSH levels have been implicated in the resistance of cancer cells to chemotherapy and radiotherapy.[2][3][4]

Buthionine sulfoximine (BSO) is a synthetic amino acid that irreversibly inhibits γ-glutamylcysteine synthetase (also known as glutamate-cysteine ligase, GCL), the first and rate-limiting enzyme in GSH synthesis.[4][5] This inhibition leads to a time- and dose-dependent depletion of intracellular GSH, thereby increasing cellular vulnerability to oxidative damage.[6][7] This property makes BSO an invaluable tool for studying the consequences of GSH depletion and for developing strategies to overcome cancer drug resistance.[3][4]

Mechanism of Action of this compound

BSO specifically targets the γ-glutamylcysteine synthetase (γ-GCS) enzyme. The synthesis of GSH is a two-step ATP-dependent process. In the first step, γ-GCS catalyzes the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine.[4] The second step involves the addition of glycine (B1666218) to γ-glutamylcysteine, catalyzed by glutathione synthetase (GSS). BSO acts as a transition-state analog inhibitor of γ-GCS, becoming phosphorylated by ATP and then tightly binding to the enzyme, leading to its irreversible inactivation.[5] This blockade of the first, rate-limiting step effectively shuts down de novo GSH synthesis.

Caption: Mechanism of this compound (BSO) Action.

Quantitative Effects of BSO on Cellular Parameters

The efficacy of BSO in depleting GSH and inducing cytotoxicity varies across different cell lines and experimental conditions. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of BSO in Various Cancer Cell Lines

| Cell Line/Tumor Type | IC50 (µM) | Reference |

| Melanoma | 1.9 | [8][9] |

| Breast Cancer | 8.6 | [8][9] |

| Ovarian Cancer | 29 | [8][9] |

| Basal Breast Cancer (n=12) | Range: 1-6 (for sensitive lines) | [10] |

| Luminal Breast Cancer (n=14) | Generally resistant | [10] |

| Lung Cancer (n=13) | Generally resistant | [10] |

| Ovarian Cancer (n=10) | Generally resistant | [10] |

| PANC-1 (Pancreatic Cancer) | ~100 | [11] |

Table 2: Glutathione Depletion by BSO in Different Cell Models

| Cell Line | BSO Concentration | Treatment Duration | % GSH Depletion | Reference |

| ZAZ and M14 Melanoma | 50 µM | 48 hours | 95% | [8][9] |

| H9c2 Cardiomyocytes | 10 mM | 0.5 hours | ~20% | [12] |

| H9c2 Cardiomyocytes | 10 mM | 1 hour | ~43% | [12] |

| H9c2 Cardiomyocytes | 10 mM | 4 hours | ~54% | [12] |

| H9c2 Cardiomyocytes | 10 mM | 12 hours | ~57% | [12] |

| PW B lymphoma | Not specified | 24 hours | 95% (total) | [13] |

| Ht22 Neuronal Cells | 0.03 mM | 15 hours | 65% | [7] |

| Ht22 Neuronal Cells | 10 mM | 15 hours | 78% | [7] |

| Mouse Fetuses (in vivo) | 2 mM (in drinking water) | Gestation | 45% | [14][15] |

| Mouse Fetuses (in vivo) | 20 mM (in drinking water) | Gestation | 70% | [14][15] |

| SNU-1 (Stomach Cancer) | 1 mM | 2 days | 75.7% | [16] |

| OVCAR-3 (Ovarian Cancer) | 1 mM | 2 days | 74.1% | [16] |

| SNU-1 (Stomach Cancer) | 2 mM | 2 hours | 33.4% | [16] |

| SK-MEL-2 (Melanoma) | 100 µM | 24 hours | 85% | [17] |

| SK-MEL-2 (Melanoma) | 100 µM | 48 hours | 91% | [17] |

Table 3: Effects of BSO on Oxidative Stress Markers and Cellular Processes

| Cell Line/Model | BSO Treatment | Effect | Reference |

| ZAZ and M14 Melanoma | 50 µM for 48 hours | 60% decrease in GST activity | [8][9] |

| H9c2 Cardiomyocytes | 10 mM | Increased ROS production | [12] |

| H9c2 Cardiomyocytes | 10 mM | Increased caspase-3 activation | [12] |

| Lewis Lung Carcinoma (in vivo) | Not specified | Increased protein carbonylation | [18] |

| Mouse Fetuses (in vivo) | 2 mM | 30% increase in DNA deletion frequency | [14][15] |

| Mouse Fetuses (in vivo) | 20 mM | 40% increase in DNA deletion frequency | [14][15] |

| Male BALB/c mice (in vivo) | 2 mmol/kg for 35 days | Decreased CAT, GPX, SOD levels; Increased MDA levels | [19] |

Experimental Protocols

Cell Culture and BSO Treatment

A typical experiment involves treating cultured cells with BSO to deplete GSH before exposing them to a second agent (e.g., a chemotherapeutic drug) or stimulus.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium and supplements (e.g., DMEM, FBS)

-

L-Buthionine-(S,R)-sulfoximine (BSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates/flasks

Procedure:

-

Cell Seeding: Plate cells at a desired density and allow them to adhere overnight.

-

BSO Preparation: Prepare a stock solution of BSO in sterile PBS or culture medium. The pH should be adjusted to ~7.4. Filter-sterilize the stock solution.

-

BSO Treatment: Dilute the BSO stock solution to the desired final concentration in fresh culture medium. Remove the old medium from the cells and add the BSO-containing medium. Concentrations can range from micromolar to millimolar, and treatment times from a few hours to several days, depending on the cell type and experimental goals.[16]

-

Co-treatment/Subsequent Treatment: After the desired period of GSH depletion, the second agent can be added directly to the BSO-containing medium or the medium can be replaced with one containing both BSO and the second agent.

Measurement of Intracellular Glutathione

The most common methods to quantify GSH levels are based on enzymatic recycling assays or chromatography.

Method: DTNB-GSSG Reductase Recycling Assay (Tietze Assay)

Principle: This spectrophotometric assay is based on the oxidation of GSH by 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form the yellow derivative 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm. The oxidized glutathione (GSSG) formed is then reduced back to GSH by glutathione reductase, allowing for signal amplification.

Procedure:

-

Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., metaphosphoric acid or perchloric acid) to precipitate proteins.

-

Centrifugation: Centrifuge the lysate to pellet the protein precipitate.

-

Assay: In a 96-well plate, mix the supernatant with a reaction buffer containing DTNB and glutathione reductase.

-

Initiate Reaction: Add NADPH to start the reaction.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a plate reader.

-

Quantification: Calculate the GSH concentration by comparing the rate of TNB formation to a standard curve generated with known concentrations of GSH.

Assessment of Oxidative Stress

Method: Measurement of Reactive Oxygen Species (ROS) using DCF-DA

Principle: 2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Procedure:

-

Cell Treatment: Treat cells with BSO as described above.

-

Loading with DCF-DA: Incubate the cells with DCF-DA (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader (excitation ~485 nm, emission ~530 nm).[20]

Signaling Pathways and Experimental Workflows

Cellular Consequences of BSO-Induced GSH Depletion

The depletion of GSH by BSO triggers a cascade of events, leading to oxidative stress and impacting various cellular signaling pathways. This can ultimately result in apoptosis or sensitization of cancer cells to therapeutic agents.

Caption: Consequences of BSO-induced GSH depletion.

Typical Experimental Workflow for a BSO Study

A standard workflow for investigating the effects of BSO, often in combination with another treatment, involves several key steps from cell culture to data analysis.

Caption: A typical experimental workflow using BSO.

Conclusion

This compound is an indispensable tool in oxidative stress research. Its specific and irreversible inhibition of γ-GCS provides a reliable method for depleting intracellular glutathione, thereby enabling the study of the cellular consequences of a compromised antioxidant defense system. For researchers in oncology and drug development, BSO is particularly valuable for investigating mechanisms of therapy resistance and for designing novel combination therapies aimed at sensitizing cancer cells to conventional treatments. The data and protocols presented in this guide offer a solid foundation for the effective application of BSO in a laboratory setting.

References

- 1. The responses of Ht22 cells to oxidative stress induced by this compound (BSO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The responses of Ht22 cells to oxidative stress induced by this compound (BSO) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Selective and synergistic activity of L-S,R-buthionine sulfoximine on malignant melanoma is accompanied by decreased expression of glutathione-S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deubiquitinases maintain protein homeostasis and survival of cancer cells upon glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Low tumor glutathione level as a sensitivity marker for glutamate-cysteine ligase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glutathione depletion by this compound induces DNA deletions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Effects of this compound Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, this compound, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of glutathione depletion on the cytotoxicity of cisplatin and iproplatin in a human melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The pro-oxidant this compound (BSO) reduces tumor growth of implanted Lewis lung carcinoma in mice associated with increased protein carbonyl, tubulin abundance, and aminopeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The effect of BSO-induced oxidative stress on histologic feature of testis: testosterone secretion and semen parameters in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Investigating Redox Biology with Buthionine Sulfoximine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Buthionine sulfoximine (B86345) (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase, the rate-limiting enzyme in glutathione (B108866) biosynthesis.[1] This targeted action makes BSO an invaluable tool for researchers investigating the multifaceted roles of glutathione (GSH) in cellular physiology and pathology. By depleting intracellular GSH levels, BSO can induce oxidative stress, sensitize cancer cells to various therapies, and elucidate the complex interplay of redox signaling pathways. This guide provides an in-depth overview of the core principles and practical applications of BSO in redox biology research, including its mechanism of action, detailed experimental protocols, and the interpretation of downstream effects.

Introduction to Redox Biology and Glutathione

Redox biology is the study of the roles of reactive oxygen species (ROS), reactive nitrogen species, and other redox-active molecules in biological systems. Maintaining a delicate balance between pro-oxidants and antioxidants is crucial for cellular homeostasis. Glutathione, a tripeptide thiol, is the most abundant non-protein thiol in mammalian cells and a cornerstone of the cellular antioxidant defense system.[2][3] It participates directly in the neutralization of free radicals and is a cofactor for several antioxidant enzymes. Dysregulation of GSH homeostasis is implicated in numerous diseases, including cancer, neurodegenerative disorders, and diabetes.[4]

Buthionine Sulfoximine (BSO): Mechanism of Action

BSO specifically and irreversibly inhibits glutamate-cysteine ligase (GCL), formerly known as γ-glutamylcysteine synthetase.[1][5] GCL catalyzes the first and rate-limiting step in the de novo synthesis of GSH: the ligation of glutamate (B1630785) and cysteine to form γ-glutamylcysteine. By inhibiting GCL, BSO effectively shuts down the primary pathway for GSH production, leading to a time- and concentration-dependent depletion of intracellular GSH pools.[6] This precise mechanism allows researchers to systematically study the consequences of GSH deficiency.

Caption: Mechanism of BSO-mediated inhibition of Glutathione synthesis.

Applications of BSO in Redox Biology Research

Inducing Oxidative Stress and Studying Cellular Defenses

The primary application of BSO is to induce a state of oxidative stress by removing a key antioxidant. This allows for the investigation of:

-

Cellular vulnerability to oxidative damage: By depleting GSH, cells become more susceptible to damage from both endogenous and exogenous sources of ROS.

-

Compensatory antioxidant pathways: GSH depletion can trigger the upregulation of other antioxidant systems, such as the thioredoxin pathway or the activation of transcription factors like Nrf2.[5][7]

Sensitizing Cancer Cells to Therapy

Elevated GSH levels are a common feature in cancer cells, contributing to resistance against chemotherapy and radiation therapy.[2][8] BSO is widely used to:

-

Enhance Chemosensitivity: By lowering GSH levels, BSO can increase the efficacy of platinum-based drugs (e.g., cisplatin), alkylating agents (e.g., melphalan), and other chemotherapeutics that are detoxified via GSH conjugation.[2][6][9][10]

-

Increase Radiosensitivity: GSH depletion sensitizes hypoxic tumor cells to radiation therapy, potentially improving treatment outcomes.[1][2][3][11]

Investigating Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. GSH is essential for the function of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides. BSO is a potent inducer of ferroptosis by depleting the GSH required for GPX4 activity.[12][13][14][15] This makes BSO a critical tool for studying the mechanisms of ferroptosis and identifying potential therapeutic targets in diseases where this pathway is relevant.[15][16]

Elucidating Signaling Pathways

BSO-induced redox imbalance impacts numerous signaling pathways. Researchers use BSO to probe how oxidative stress modulates cellular signaling, including:

-

Nrf2/KEAP1 Pathway: GSH depletion is a potent activator of the Nrf2 transcription factor, a master regulator of the antioxidant response.[17][18][19] BSO treatment leads to the nuclear translocation of Nrf2 and the upregulation of its target genes, including those involved in GSH synthesis itself (GCLC, GCLM).[17][20]

-

Apoptosis Pathways: In some cell types, severe GSH depletion can trigger programmed cell death (apoptosis) through the mitochondrial pathway, often involving the activation of specific kinases like PKC-delta.[21][22]

Caption: BSO-induced GSH depletion activates the Nrf2 antioxidant pathway.

Experimental Design and Protocols

In Vitro Studies with BSO

A typical experiment involves treating cultured cells with BSO to deplete GSH before applying a second agent (e.g., a chemotherapy drug) or stimulus.

Key Considerations:

-

BSO Concentration: Effective concentrations vary by cell line but typically range from 10 µM to 2 mM.[2][3] It is crucial to perform a dose-response curve to determine the optimal concentration for achieving desired GSH depletion without causing significant direct cytotoxicity.[23]

-

Treatment Duration: Significant GSH depletion usually requires 12-72 hours of incubation, as it depends on the turnover rate of existing GSH.[16][24]

-

Cell Density: Ensure consistent cell seeding density, as this can affect intracellular GSH levels and the response to BSO.

Sample Protocol: Sensitization to Cisplatin (B142131)

-

Cell Plating: Seed cells (e.g., OVCAR-3 ovarian cancer cells) in a 96-well plate at a density of 3,500 cells/well and allow them to adhere overnight.[2]

-

BSO Pre-treatment: Treat cells with a predetermined concentration of BSO (e.g., 1 mM) or vehicle control for 24-48 hours to deplete GSH.[2]

-

Chemotherapy Treatment: After pre-treatment, wash the cells twice with PBS. Add fresh media containing various concentrations of cisplatin for 1 hour.[2]

-

Incubation: Wash the cells again to remove the drug and incubate in fresh media for 3 days.[2]

-

Viability Assay: Assess cell viability using an appropriate method, such as the MTT assay, to determine the cytotoxic effect.[2]

Caption: General experimental workflow for in vitro BSO studies.

In Vivo Studies with BSO

BSO can be administered to animal models (typically mice) via intraperitoneal injection, subcutaneous injection, or in drinking water to study systemic or tumor-specific GSH depletion.[10][18]

Key Considerations:

-

Dosing and Schedule: Dosing regimens must be carefully optimized. For example, subcutaneous injection of 5 mmol/kg every 12 hours for four doses has been used to achieve significant tumor GSH depletion.[10]

-

Toxicity: While generally well-tolerated, high doses or prolonged treatment can be toxic.[2][5] It is essential to monitor animal health and include control groups.

-

Tissue-Specific Depletion: The extent of GSH depletion can vary significantly between different tissues. For instance, BSO treatment in mice resulted in GSH levels of 65% in bone marrow but only 13% in the liver compared to controls.[25]

Measurement of Glutathione and Oxidative Stress

-

Glutathione Levels: The most common method is the Tietze assay, a colorimetric method using DTNB (Ellman's reagent). HPLC-based methods can also be used for more specific quantification of reduced (GSH) and oxidized (GSSG) glutathione.[26]

-

Reactive Oxygen Species (ROS): Cellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[27]

-

Lipid Peroxidation: This hallmark of ferroptosis and oxidative stress can be quantified by measuring malondialdehyde (MDA) levels or using fluorescent probes like C11-BODIPY.[16][27]

Quantitative Data Summary

The efficacy of BSO in depleting intracellular thiols is dependent on the cell line, BSO concentration, and duration of exposure.

| Cell Line | BSO Concentration | Treatment Duration | % Thiol/GSH Depletion | Reference |

| SNU-1 (Stomach Cancer) | 2 mM | 2 hours | 33.4% | [2] |

| SNU-1 (Stomach Cancer) | 0.02 mM | 2 days | 71.5% | [2] |

| SNU-1 (Stomach Cancer) | 1 mM | 2 days | 75.7% | [2] |

| OVCAR-3 (Ovarian Cancer) | 2 mM | 2 days | 63.0% | [2] |

| CHO (Hamster Ovary) | 0.1 mM | 10 hours | >90% | [3] |

| V79-379A (Hamster Lung) | 50 µM | 10 hours | >95% | |

| SK-MEL-2 (Melanoma) | 100 µM | 24 hours | 85% | [24] |

| SK-MEL-2 (Melanoma) | 100 µM | 48 hours | 91% | [24] |

| EMT6/SF (Mouse Mammary) | 50 µM | 12-14 hours | >95% | [6] |

In vivo studies show differential depletion in various tissues.

| Animal Model | BSO Dose/Route | Tissue | % GSH Remaining (vs. Control) | Reference |

| C3H Mice | 6 mM (x2) | Bone Marrow | 65% | [25] |

| C3H Mice | 6 mM (x2) | Liver | 13% | [25] |

| C3H Mice | 6 mM (x2) | Muscle | 41% | [25] |

| Mice (NFSa Fibrosarcoma) | 5 mmol/kg (x4, s.c.) | Tumor | 2% | [10] |

| Mice (NFSa Fibrosarcoma) | 5 mmol/kg (x4, s.c.) | Bone Marrow | 41% | [10] |

Conclusion and Future Directions

This compound remains a cornerstone tool in redox biology. Its specific inhibition of GSH synthesis provides a reliable method for probing the roles of glutathione in health and disease. Future research will likely focus on combining BSO with novel targeted therapies, further dissecting its role in non-apoptotic cell death pathways like ferroptosis, and exploring its therapeutic potential in clinical settings, particularly for overcoming drug resistance in cancer.[9][15] Careful experimental design, including appropriate dose-response and time-course studies, is critical to generating robust and interpretable data.

References

- 1. Disturbing the Redox Balance Using this compound Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, this compound, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutathione depletion, radiosensitization, and misonidazole potentiation in hypoxic Chinese hamster ovary cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of inhibition of glutathione synthesis on insulin action: in vivo and in vitro studies using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the glutamate-cysteine ligase catalytic subunit with this compound enhances the cytotoxic effect of doxorubicin and cyclophosphamide in Burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of glutathione depletion by this compound on the sensitivity of EMT6/SF cells to chemotherapy agents or X radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the Pharmacological Modulation of NRF2 in Cancer Progression [mdpi.com]

- 8. Glutathione in Ovarian Cancer: A Double-Edged Sword - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase I trial of this compound in combination with melphalan in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemosensitization by this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Disturbing the Redox Balance Using this compound Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Inducing ferroptosis has the potential to overcome therapy resistance in breast cancer [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Low tumor glutathione level as a sensitivity marker for glutamate-cysteine ligase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Nrf2 Inhibition Induces Oxidative Stress, Renal Inflammation and Hypertension in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Systemic L-Buthionine -S-R-Sulfoximine Treatment Increases Plasma NGF and Upregulates L-cys/L-cys2 Transporter and γ-Glutamylcysteine Ligase mRNAs Through the NGF/TrkA/Akt/Nrf2 Pathway in the Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Systemic L-Buthionine -S-R-Sulfoximine Treatment Increases Plasma NGF and Upregulates L-cys/L-cys2 Transporter and γ-Glutamylcysteine Ligase mRNAs Through the NGF/TrkA/Akt/Nrf2 Pathway in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cytotoxic effects of glutathione synthesis inhibition by L-buthionine-(SR)-sulfoximine on human and murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effect of glutathione depletion on the cytotoxicity of cisplatin and iproplatin in a human melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In vivo modulation of glutathione by this compound: effect on marrow response to melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. biochimicaclinica.it [biochimicaclinica.it]

- 27. researchgate.net [researchgate.net]